

Ridane Hydrobromide: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Ridane Hydrobromide	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical properties of **Ridane Hydrobromide** (CAS No: 64543-93-7). While **Ridane Hydrobromide** is primarily recognized as a key intermediate in the synthesis of the coccidiostat and prolyl-tRNA synthetase inhibitor, Halofuginone, a thorough understanding of its intrinsic properties is crucial for its effective handling, characterization, and utilization in synthetic and research applications. This document collates available data on its molecular structure, physicochemical properties, and provides generalized experimental protocols for its analysis.

Introduction

Ridane Hydrobromide, systematically named trans-1-(3-Methoxy-2-piperidinyl)-2-propanone Hydrobromide, is a piperidine derivative.[1] Its significance in the pharmaceutical and veterinary fields stems from its role as a precursor to Febrifuginone and its derivative, Halofuginone.[2] The hydrobromide salt form enhances its stability and solubility in certain solvents, facilitating its use in various chemical reactions. This guide aims to consolidate the known physical and chemical data of **Ridane Hydrobromide**, offering a valuable resource for professionals in drug discovery and development.

Physical and Chemical Properties



Quantitative data for several key physical and chemical properties of **Ridane Hydrobromide** are not readily available in public literature and are often cited as "Not Available." However, a combination of confirmed and computationally predicted data provides a good profile of the compound.

Table 1: Physical and Chemical Properties of Ridane Hydrobromide

Property	Value	Source
CAS Number	64543-93-7	[1]
Molecular Formula	C ₉ H ₁₈ BrNO ₂	[3]
Molecular Weight	252.15 g/mol	[3][4]
IUPAC Name	1-[(2R,3S)-3-methoxypiperidin- 2-yl]propan-2- one;hydrobromide	[4]
Synonyms	trans-1-(3-Methoxy-2- piperidinyl)-2-propanone Hydrobromide	[1]
Melting Point	Not Available	_
Boiling Point	Not Available	_
Solubility	Not Available. Soluble in polar solvents like dichloromethane, with lower solubility in less polar solvents like ethyl acetate.[5]	
pKa	Not Available	-
Topological Polar Surface Area	38.3 Ų (Predicted)	[4][5]
Hydrogen Bond Donor Count	2 (Predicted)	[4][5]
Hydrogen Bond Acceptor Count	3 (Predicted)	[4][5]
Rotatable Bond Count	3 (Predicted)	[5]



Spectroscopic Data (Predicted)

Spectroscopic analysis is essential for the structural elucidation and confirmation of **Ridane Hydrobromide**. While experimental spectra are proprietary, predicted data provides valuable insights.

Table 2: Predicted Spectroscopic Data for Ridane Hydrobromide

Spectroscopy	Predicted Peaks/Shifts
Infrared (IR) Spectroscopy	~1715 cm ⁻¹ (C=O Stretch, Ketone); 2700-2250 cm ⁻¹ (N-H Stretch, broad, Secondary Ammonium Salt); 1150-1085 cm ⁻¹ (C-O Stretch, Ether); 2950-2850 cm ⁻¹ (C-H Stretch, Alkane)[5]
¹ H NMR Spectroscopy	Distinct signals expected for the methoxy protons, the acetyl methyl protons, the methylene protons of the propan-2-one moiety, and various methine and methylene protons on the piperidine ring. The protonated nitrogen may cause broadening of adjacent signals.[5]
~208 ppm (Carbonyl carbon); Other signal corresponding to the carbons of the piper ring, the methoxy carbon, and the carbon the propan-2-one side chain.[5]	

Experimental Protocols

Detailed experimental protocols for **Ridane Hydrobromide** are not publicly available. However, the following sections describe generalized, standard procedures for determining the key physical, chemical, and structural properties of a compound of this nature.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:



- Sample Preparation: A small amount of finely powdered, dry Ridane Hydrobromide is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.
- Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
- Observation: The temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which the last solid particle disappears are recorded. The melting point is reported as this range.

Determination of Solubility

Understanding the solubility of **Ridane Hydrobromide** in various solvents is crucial for its use in synthesis and for purification processes like recrystallization.

Methodology (Equilibrium Solubility Method):

- Sample Preparation: An excess amount of **Ridane Hydrobromide** is added to a known volume of the solvent of interest (e.g., water, ethanol, ethyl acetate) in a sealed vial.
- Equilibration: The vials are agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Analysis: The suspension is filtered to remove undissolved solid. A known volume of the clear, saturated solution is then taken, and the solvent is evaporated. The mass of the remaining solid is determined.
- Calculation: The solubility is calculated and expressed in terms of mass per unit volume (e.g., mg/mL).

Determination of pKa (Potentiometric Titration)

The pKa value indicates the acidity or basicity of a compound. For **Ridane Hydrobromide**, the pKa of the piperidine nitrogen is of interest.



Methodology:

- Sample Preparation: A precise amount of Ridane Hydrobromide is dissolved in a known volume of deionized water or a suitable co-solvent system.
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
- pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.
- Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of **Ridane Hydrobromide**.

Methodology:

- Sample Preparation: A small amount of **Ridane Hydrobromide** (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
- Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H and ¹³C NMR spectra are acquired.
- Spectral Analysis: The chemical shifts, integration values (for ¹H NMR), and splitting patterns
 of the signals are analyzed to confirm the presence of the different functional groups and the
 connectivity of the atoms in the molecule.

Logical and Experimental Workflow Visualizations Role in Synthesis

Ridane Hydrobromide is a critical intermediate in the multi-step synthesis of Halofuginone.



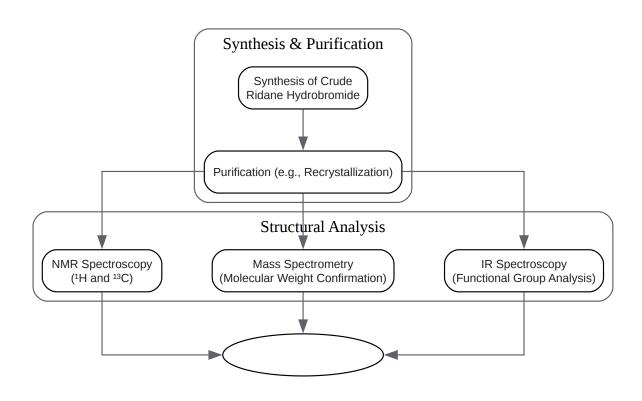


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Caption: Synthetic pathway showing **Ridane Hydrobromide** as an intermediate.

Experimental Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for confirming the structure of a synthesized batch of **Ridane Hydrobromide**.



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